molecular formula C9H14F2N2O B2956514 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole CAS No. 1856020-59-1

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole

Cat. No.: B2956514
CAS No.: 1856020-59-1
M. Wt: 204.221
InChI Key: BEEYWWBKLZXNSY-UHFFFAOYSA-N
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Description

3-[(2,2-Difluoroethoxy)methyl]-1-propyl-1H-pyrazole is a specialized pyrazole derivative offered for research and development purposes. Pyrazole-based compounds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . This compound features a propyl group at the 1-position of the heterocyclic ring and a 2,2-difluoroethoxymethyl side chain at the 3-position, a modification that can significantly influence the molecule's lipophilicity, metabolic stability, and its ability to engage in specific binding interactions with biological targets . Researchers utilize such scaffolds in the exploration of new therapeutic agents. Pyrazole derivatives have demonstrated notable pharmacological activities in scientific studies, including anti-inflammatory, antioxidant, and anticancer effects . Some compounds within this class function by inhibiting reactive oxygen species (ROS) production and lipid peroxidation, or by exhibiting antiproliferative activity against various cancer cell lines . The structural motif of this compound makes it a valuable intermediate for synthetic chemists. It can serve as a key building block in multicomponent reactions (MCRs) and other convergent synthesis strategies to construct more complex, drug-like molecules for high-throughput screening and hit-to-lead optimization campaigns . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c1-2-4-13-5-3-8(12-13)6-14-7-9(10)11/h3,5,9H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEYWWBKLZXNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with difluoroethoxy methylating agents. One common method involves the use of difluorocarbene reagents, which facilitate the formation of the difluoroethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoroethoxy group to the pyrazole ring. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole serves as a building block in synthesizing more complex molecules.
  • Biology This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • Medicine There is ongoing research exploring its potential as a pharmaceutical agent for treating various diseases.
  • Industry It is used in the development of agrochemicals and other industrial products. Additionally, pyrazole derivatives are useful as production intermediates for isoxazoline derivatives with herbicidal effects . They are also used as production intermediates for agrochemicals and medicaments .

Synthesis of Pyrazole Derivatives

Various methods exist for synthesizing pyrazole derivatives:

  • From Acetylenic Ketones The cyclocondensation reaction of hydrazine derivatives on acetylenic ketones can form pyrazoles, though it may result in a mixture of regioisomers . Diacetylene ketones react with phenylhydrazine in ethanol to give two regioisomeric pyrazoles .
  • Nitrilimines 1,3,5-trisubstituted pyrazoles can be synthesized via 1,3-dipolar cycloaddition of diphenylnitrilimine with an alkene . The 1,3,5-substituted pyrazole can also be synthesized through a 1,3-dipolar cycloaddition reaction of a vinyl derivative with nitrilimine generated in situ from an arylhydrazone .

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The pyrazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Target Compound : 3-[(2,2-Difluoroethoxy)methyl]-1-propyl-1H-pyrazole

  • Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).
  • Substituents :
    • 1-position: Propyl (linear alkyl group).
    • 3-position: (2,2-Difluoroethoxy)methyl (fluorinated ether chain).
  • Key Properties: High electronegativity due to fluorine atoms. Increased lipophilicity (predicted logP ~2.5). Potential metabolic stability from C-F bonds.

Analog 1 : 5-Methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine

  • Core Structure : Pyrazole.
  • Substituents :
    • 1-position: 3-Methylbutyl (branched alkyl group).
    • 4-position: Methyl and amine groups.
  • Key Properties :
    • Amine group enhances solubility in polar solvents.
    • Branched alkyl chain may reduce crystallinity.
    • Predicted logP ~1.8 (lower than target compound due to amine).

Analog 2 : 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole

  • Core Structure : Indazole (benzene fused to pyrazole).
  • Substituents: 1-position: Benzyl (aromatic group). 3-position: Dimethylamino-propoxy (electron-donating tertiary amine).
  • Key Properties: Benzyl group increases aromatic interactions. Dimethylamino-propoxy enhances basicity and water solubility. Predicted logP ~2.0 (moderate lipophilicity).

Table 1: Comparative Analysis of Pyrazole Derivatives

Property Target Compound 5-Methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole
Molecular Weight ~245.2 g/mol ~195.3 g/mol ~339.4 g/mol
Substituent Effects Fluorinated (electron-withdrawing) Amine (electron-donating) Dimethylamino (electron-donating)
Predicted logP 2.5 1.8 2.0
Solubility Low (fluorinated chain) Moderate (amine enhances polarity) Moderate (polar substituents)
Synthetic Accessibility Discontinued Commercially available (discontinued) Requires multi-step synthesis

Key Observations:

Electron Effects : The target compound’s difluoroethoxy group contrasts with electron-donating groups (e.g., amines) in analogs, affecting reactivity and intermolecular interactions.

Methodological Considerations

Structural studies of these compounds likely employ crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization), as evidenced by their widespread use in small-molecule analysis . For example, SHELXL’s robust refinement algorithms could resolve challenges posed by the target compound’s fluorinated substituents .

Biological Activity

3-[(2,2-Difluoroethoxy)methyl]-1-propyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. The structural modifications in pyrazole derivatives significantly influence their biological efficacy and pharmacological profiles .

Biological Activities

1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds have shown effectiveness against various bacterial strains including E. coli, Staphylococcus aureus, and fungi such as Aspergillus niger. For instance, a study reported that certain pyrazole derivatives inhibited bacterial growth at concentrations as low as 40 µg/mL .

3. Antitumor Activity
Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways. Research has identified specific pyrazole compounds that inhibit tumor growth in vitro and in vivo models .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory processes and tumor progression.
  • Modulation of Cytokine Production : By affecting the production and activity of cytokines, these compounds can significantly reduce inflammation and tumor growth.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anti-inflammatory Effects

A study focused on a series of pyrazole derivatives showed that one specific compound exhibited significant anti-inflammatory effects comparable to established anti-inflammatory agents. The compound reduced edema in animal models by inhibiting the expression of inflammatory mediators .

Case Study 2: Antimicrobial Properties

In another investigation, a derivative was tested against multiple bacterial strains and fungi, demonstrating potent antimicrobial activity. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .

Data Tables

Biological Activity Compound Tested Effectiveness Reference
Anti-inflammatoryCompound A85% TNF-α Inhibition
AntimicrobialCompound BEffective against E. coli
AntitumorCompound CInduced apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole?

Methodological Answer: The synthesis typically involves two key steps:

Cyclocondensation : Formation of the pyrazole core via reaction of hydrazines with diketones or enones. For example, hydrazine derivatives can react with α,β-unsaturated ketones under reflux conditions in ethanol/acetic acid mixtures to yield substituted pyrazoles .

Alkylation : Introducing the 2,2-difluoroethoxy-methyl group at the pyrazole C3 position. This is achieved by reacting the pyrazole intermediate with 2,2-difluoroethyl halides (e.g., bromide or iodide) in the presence of a base like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .
Purification : Silica gel column chromatography and recrystallization (e.g., using ethanol) are standard methods to isolate high-purity products .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For instance, the 2,2-difluoroethoxy group shows characteristic splitting patterns (e.g., 19^19F coupling) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and provides precise bond lengths/angles. Pyrazole derivatives often exhibit planar ring systems with substituent dihedral angles influenced by steric/electronic factors .
  • Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Advanced Research Questions

Q. How do electronic effects of the 2,2-difluoroethoxy group influence reactivity in nucleophilic substitutions?

Methodological Answer: The 2,2-difluoroethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine, which:

  • Activates Adjacent Positions : Enhances electrophilicity at the pyrazole C4 and C5 positions, facilitating nucleophilic attacks (e.g., amination or halogenation).
  • Directs Regioselectivity : Stabilizes negative charge buildup during substitution reactions, favoring specific intermediates. For example, computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for pyrazole derivatives?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures:

  • Variable Temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures.
  • Crystallographic Refinement : Hydrogen-bonding networks in crystals (e.g., O–H⋯N interactions) stabilize specific conformers, which may differ from solution-state structures. Cross-referencing with IR spectroscopy (to detect hydrogen bonding) and DFT calculations can reconcile differences .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Key approaches include:

  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., fluorine) reduces oxidative metabolism. In vitro assays with liver microsomes assess CYP450-mediated degradation .
  • Solubility Enhancement : Co-crystallization with hydrophilic counterions (e.g., citrate) or formulation in cyclodextrin complexes improves aqueous solubility .
  • Target Binding Affinity : Molecular docking studies guide substituent modifications (e.g., propyl vs. isopropyl at N1) to optimize interactions with biological targets (e.g., enzymes or receptors) .

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